molecular formula C10H20IN B14467709 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide CAS No. 65819-79-6

1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide

Cat. No.: B14467709
CAS No.: 65819-79-6
M. Wt: 281.18 g/mol
InChI Key: VSTOILFYWQXZQM-UHFFFAOYSA-M
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Description

1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring substituted with a 1-methyl and a 2-methylprop-2-en-1-yl group, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide typically involves the quaternization of 1-methylpiperidine with 2-methylprop-2-en-1-yl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields. The purification process typically involves crystallization or chromatographic techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidinium salts.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-1-ene: A simple alkene with similar structural features but lacks the piperidine ring.

    Isobutylene: Another alkene with industrial significance, used in the production of polymers and fuel additives.

    2-Methyl-2-propen-1-ol: An alcohol with a similar carbon skeleton but different functional groups.

Uniqueness

1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and the ability to form stable ionic complexes. This makes it particularly useful in applications requiring phase transfer catalysis and drug delivery.

Properties

CAS No.

65819-79-6

Molecular Formula

C10H20IN

Molecular Weight

281.18 g/mol

IUPAC Name

1-methyl-1-(2-methylprop-2-enyl)piperidin-1-ium;iodide

InChI

InChI=1S/C10H20N.HI/c1-10(2)9-11(3)7-5-4-6-8-11;/h1,4-9H2,2-3H3;1H/q+1;/p-1

InChI Key

VSTOILFYWQXZQM-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C[N+]1(CCCCC1)C.[I-]

Origin of Product

United States

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